![molecular formula C19H38N4O10 B607296 ELX-02 CAS No. 1375073-95-2](/img/no-structure.png)
ELX-02
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ELX-02, also known as NB-124, is a eukaryotic ribosomal selective glycoside (ERSG) designed to increase the read-through activity in patients with nonsense mutations and enable the production of sufficient amounts of full-length functional protein to restore activity.
Aplicaciones Científicas De Investigación
Read-Through Agent for Genetic Diseases
ELX-02 is an investigational compound, structurally an aminoglycoside analog, designed to induce read-through of nonsense mutations. This property enables the production of full-length functional proteins, making ELX-02 a promising therapy for genetic diseases caused by such mutations, like cystic fibrosis (CF) and nephropathic cystinosis. Initial Phase 1 clinical trials involving 105 volunteers indicated that ELX-02 is well-tolerated, with no reported severe adverse events or deaths. Ongoing Phase 2 clinical trials are further assessing its efficacy as a read-through agent (Kerem, 2020).
Protein Production via Premature Stop Codon Read-Through
ELX-02 has demonstrated significant read-through of premature stop codons (PSCs), leading to the translation of full-length proteins. This was particularly evident in experiments involving DMS-114 cells with a PSC in the TP53 gene, where ELX-02 treatment increased nuclear p53 protein expression. Importantly, ELX-02 maintained fidelity with native stop codons (NSCs), suggesting its potential as a therapeutic option for diseases resulting from nonsense mutations (Crawford et al., 2020).
Restoration of CFTR Function in Cystic Fibrosis
ELX-02 has shown promising results in restoring CFTR function in human-derived intestinal organoids, particularly in those with the CF nonsense allele G542X. The treatment led to significant increases in CFTR activity and protein expression in a dose-dependent manner, supporting its clinical evaluation as a read-through agent for CF caused by the G542X allele (Crawford et al., 2021).
Translational Read-Through in Cystinosis
ELX-02 has shown effectiveness in enabling translational read-through of nonsense mutations in cystinotic mice and human cells. This ability to produce a functional CTNS protein is evidenced by reduced cystine accumulation, comparable to cysteamine treatment, with no observed cytotoxicity or nephrotoxicity. This highlights ELX-02's potential as a therapeutic agent for cystinosis (Brasell et al., 2019).
Propiedades
Número CAS |
1375073-95-2 |
---|---|
Nombre del producto |
ELX-02 |
Fórmula molecular |
C19H38N4O10 |
Peso molecular |
482.531 |
Nombre IUPAC |
(2R,3S,4R,5R,6S)-5-amino-6-(((1R,2R,3S,4R,6S)-4,6-diamino-2-(((2S,3R,4S,5R)-5-((R)-1-aminoethyl)-3,4-dihydroxytetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)-2-((R)-1-hydroxyethyl)tetrahydro-2H-pyran-3,4-diol |
InChI |
InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5-,6-,7+,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19+/m1/s1 |
Clave InChI |
KJBRSTPUILEBDR-YBNFDXCTSA-N |
SMILES |
C[C@H]([C@H]1O[C@H]([C@@H]([C@@H]1O)O)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3N)O)O)[C@H](O)C)N)N)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ELX-02; ELX 02; ELX02; NB-124; NB 124; NB124; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.